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Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the
rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. While
the BCL-2 inhibitor Venetoclax, particularly in combination with hypomethylating agents, has
significantly improved outcomes for AML patients unfit for intensive chemotherapy, primary and
acquired resistance remains a major clinical challenge.[1] Overexpression of anti-apoptotic
proteins like MCL-1 and the activation of pro-survival signaling cascades are key mechanisms
of Venetoclax resistance.

Adrixetinib (Q702) is a potent, orally administered, selective inhibitor of the AXL, MER, and
CSF1R tyrosine kinases.[2] The expression of AXL and MER (TAM family kinases) is
associated with poor prognosis in AML.[3][4] These kinases drive pro-survival signaling,
contributing to chemoresistance. This note describes the scientific rationale and preclinical
evidence for combining Adrixetinib with Venetoclax to synergistically target AML cells and
overcome resistance. Preclinical studies have demonstrated that AXL/MER inhibition is
effective as a single agent and shows synergistic activity in combination with Venetoclax in
various AML models, including those resistant to Venetoclax.[3]

Mechanism of Action

Adrixetinib (Q702): Adrixetinib simultaneously targets three key tyrosine kinases:
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o AXL and MER: These receptor tyrosine kinases, when activated by their ligand Gas6,
promote leukemia cell survival, proliferation, and resistance to apoptosis by activating
downstream pathways such as PI3K/AKT and MAPK/ERK. The MAPK/ERK pathway is
known to stabilize the anti-apoptotic protein MCL-1, a primary driver of Venetoclax
resistance.[5]

e CSF1R: This kinase is crucial for the survival and differentiation of macrophages. By
inhibiting CSF1R, Adrixetinib can modulate the tumor microenvironment, targeting
supportive signals for AML cells and potentially enhancing anti-leukemia immune responses.

[3]

Venetoclax (ABT-199): Venetoclax is a BH3-mimetic that selectively binds to the anti-apoptotic
protein BCL-2. In cancer cells, BCL-2 sequesters pro-apoptotic proteins like BIM, preventing
them from activating BAX and BAK, which are essential for initiating mitochondrial apoptosis.
By binding to BCL-2, Venetoclax releases these pro-apoptotic proteins, triggering caspase
activation and programmed cell death.[6]

Synergistic Rationale: The combination of Adrixetinib and Venetoclax is designed to attack
AML cells through two complementary, non-overlapping pathways. While Venetoclax directly
induces apoptosis by inhibiting BCL-2, Adrixetinib blocks the AXL/MER/CSF1R signaling axes
that constitute a primary escape route for cancer cells. By inhibiting AXL/MER, Adrixetinib can
downregulate MCL-1 expression, thereby removing a key resistance mechanism to BCL-2
inhibition and re-sensitizing AML cells to Venetoclax-induced apoptosis.[5]
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Caption: Synergistic mechanism of Adrixetinib and Venetoclax.

Preclinical Data

Quantitative preclinical data for the specific combination of Adrixetinib and Venetoclax is
emerging from ongoing studies. The following tables summarize available data for Adrixetinib
monotherapy and representative data from a mechanistically similar AXL/MERTK inhibitor
(ONO-7475) in combination with Venetoclax to illustrate the potential synergy.

Table 1: Monotherapy Activity of Adrixetinib (Q702) in AML Cell Lines

Cell Line IC50 (nM)
EOL-1 20
MOLM-13 110
MV4-11 200

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b10856184?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856184?utm_src=pdf-body
https://www.benchchem.com/product/b10856184?utm_src=pdf-body
https://www.benchchem.com/product/b10856184?utm_src=pdf-body
https://www.benchchem.com/product/b10856184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Data derived from an abstract on a Phase 1 study of Q702.[3]

Table 2: Synergistic Anti-Leukemic Activity of AXL Inhibition with Venetoclax (Representative
Data) Disclaimer: The following in vitro data was generated using the AXL/MERTK inhibitor
ONO-7475, not Adrixetinib, and is presented as a representative example of the expected
synergistic effect.

% Reduction in Cell

Cell Line Treatment % Apoptosis
Number (72h)
MV4;11 ONO-7475 (10 nM) ~60% Not Induced
MV4;11 Venetoclax (30 nM) ~60% ~35%
Potent Syner
MV4;11 Combination ynergy -
Observed

Data adapted from Post et al., Haematologica, 2021, showcasing synergy in FLT3-ITD AML
cells.[5][7]

Table 3: In Vivo Efficacy of AXL Inhibition with Venetoclax in AML Xenograft Models
(Representative Data) Disclaimer: The following in vivo data was generated using the
AXL/MERTK inhibitor ONO-7475, not Adrixetinib, and is presented as a representative
example of the expected in vivo efficacy.

Median Survival

AML Model Treatment Group p-value vs Control
(days)
MOLM13 Xenograft Control (Vehicle) 16 -
Venetoclax (100
MOLM13 Xenograft 18 0.001
mg/kg)

MOLM13 Xenograft ONO-7475 (10 mg/kg) - -

Combination
MOLM13 Xenograft (Venclexta + ONO- 35 <0.0001
7475)
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Data adapted from Post et al., Haematologica, 2021.[5][7]

Experimental Protocols

The following protocols provide a framework for evaluating the combination of Adrixetinib and
Venetoclax in AML models.

Protocol 1: In Vitro Cell Viability and Synergy
Assessment

This protocol details how to measure the effect of Adrixetinib and Venetoclax, alone and in
combination, on the viability of AML cell lines.

A. Materials

« AML Cell Lines (e.g., MOLM-13, MV4-11, OCI-AML3)

e Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
e Adrixetinib (Q702) stock solution in DMSO

e Venetoclax (ABT-199) stock solution in DMSO

o 384-well white, clear-bottom plates

o CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

e Luminometer

B. Procedure

o Cell Seeding: Culture AML cells to log phase. Centrifuge and resuspend in fresh media to a
concentration of 2x1075 cells/mL. Dispense 25 uL of cell suspension into each well of a 384-
well plate (5,000 cells/well).

o Drug Preparation: Prepare a 6x6 dose-response matrix. Serially dilute Adrixetinib and
Venetoclax in culture medium.
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Drug Addition: Using a digital dispenser or multichannel pipette, add 25 pL of the appropriate
drug dilutions to the wells. Include wells for vehicle control (DMSO) and single-agent
controls.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
Add 25 pL of CellTiter-Glo® reagent to each well.

Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room
temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a
plate reader.

Data Analysis: Normalize luminescence values to the vehicle control (100% viability).
Calculate IC50 values for each drug alone using a non-linear regression model. Use
software like CompuSyn to calculate the Combination Index (Cl), where Cl < 1 indicates

synergy.[8]
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Caption: Workflow for in vitro cell viability and synergy assay.
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Protocol 2: Apoptosis Analysis by Anhnexin V Staining

This protocol measures the induction of apoptosis via flow cytometry.
A. Materials

o 6-well plates

e Adrixetinib and Venetoclax

e FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)
» Binding Buffer (1X)

e Propidium lodide (PI) Staining Solution

e Flow Cytometer

B. Procedure

e Cell Treatment: Seed 0.5 x 10”6 AML cells per well in 6-well plates. Treat with vehicle, single
agents, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48
hours.

o Cell Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.

» Staining: Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

e Add Dyes: Add 5 pL of FITC Annexin V and 5 pL of Pl to each sample.

 Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
e Final Preparation: Add 400 uL of 1X Binding Buffer to each tube.

e Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable
(Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin
V+/Pl+) cells.
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Protocol 3: Western Blot for Protein Expression

This protocol is for assessing changes in key signaling and apoptotic proteins.
A. Materials

o Cell lysates from treated cells (Protocol 2, Step 1)

o RIPA buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels, running and transfer buffers

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-MCL-1, anti-BCL-2, anti-cleaved-PARP,
anti-GAPDH)

o HRP-conjugated secondary antibodies
e ECL chemiluminescence substrate

e Imaging system

B. Procedure

o Protein Extraction & Quantification: Lyse cell pellets in RIPA buffer. Quantify protein
concentration using the BCA assay.

o SDS-PAGE: Denature 20-30 g of protein per sample and load onto an SDS-PAGE gel. Run
the gel to separate proteins by size.

o Transfer: Transfer proteins from the gel to a PVDF membrane.

e Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent
non-specific antibody binding.
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o Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash
thoroughly with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

o Detection: Wash the membrane again, apply ECL substrate, and capture the
chemiluminescent signal using an imaging system. Analyze band intensities relative to a
loading control (e.g., GAPDH).

Protocol 4: AML Xenograft Mouse Model

This protocol outlines an in vivo study to assess the efficacy of the combination therapy.
A. Materials

e Immunocompromised mice (e.g., NOD/SCID/gamma or NSG)

e AML cell line expressing luciferase (e.g., MOLM-13-luc)

» Adrixetinib formulation for oral gavage

o Venetoclax formulation for oral gavage

e Bioluminescence imaging (BLI) system (e.g., IVIS)

e D-luciferin substrate

B. Procedure

e Cell Implantation: Inject 1 x 10"6 MOLM-13-luc cells intravenously (tail vein) into each
mouse.

o Tumor Engraftment: Monitor for leukemia engraftment by performing BLI weekly. Once a
detectable tumor burden is established (e.g., Day 7-10), randomize mice into treatment
cohorts (n=8-10 per group).

e Treatment Cohorts:

o Group 1: Vehicle control (oral gavage, daily)
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o Group 2: Adrixetinib (e.g., 10 mg/kg, oral gavage, daily)
o Group 3: Venetoclax (e.g., 100 mg/kg, oral gavage, daily)

o Group 4: Adrixetinib + Venetoclax

e Monitoring: Monitor tumor burden weekly using BLI. Record body weight and clinical signs of
toxicity 2-3 times per week.

» Endpoints: The primary endpoint is overall survival. Mice are euthanized when they meet
predefined criteria (e.g., >20% weight loss, hind-limb paralysis, moribund state). Secondary
endpoints include changes in leukemia burden (BLI signal) over time.

» Data Analysis: Generate Kaplan-Meier survival curves and compare between groups using
the log-rank test. Analyze BLI data to assess tumor growth inhibition.
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Caption: Workflow for an in vivo AML xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/product/b10856184?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

